2-(1-bromoethyl)-1,3-dimethylbenzene
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Overview
Description
Compounds like “2-(1-bromoethyl)-1,3-dimethylbenzene” belong to a class of organic compounds known as alkylbenzenes. These are aromatic compounds containing a benzene substituted at one or more positions .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution or nucleophilic aromatic substitution reactions . The exact method would depend on the starting materials and the specific positions of the substituents on the benzene ring.Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of alkylbenzenes are largely determined by the aromatic benzene ring. They can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the benzene ring . The presence of the bromoethyl and dimethyl groups may influence the reactivity and the site of reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its exact structure. Properties such as boiling point, melting point, solubility, and stability can be predicted based on its molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-(1-bromoethyl)-1,3-dimethylbenzene can be achieved through a two-step reaction process. The first step involves the alkylation of 1,3-dimethylbenzene with 1-bromoethane to form 2-(1-bromoethyl)-1,3-dimethylbenzene. The second step involves the dehydrohalogenation of the intermediate product to obtain the final product.", "Starting Materials": [ "1,3-dimethylbenzene", "1-bromoethane", "Sodium hydroxide (NaOH)", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Alkylation of 1,3-dimethylbenzene with 1-bromoethane", "1. In a round-bottom flask, add 1,3-dimethylbenzene (10 mmol), 1-bromoethane (10 mmol), and a catalytic amount of potassium carbonate (K2CO3).", "2. Heat the mixture to reflux for 6 hours.", "3. Allow the mixture to cool to room temperature and filter off the precipitated potassium bromide.", "4. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "5. Concentrate the organic layer under reduced pressure to obtain the intermediate product, 2-(1-bromoethyl)-1,3-dimethylbenzene.", "Step 2: Dehydrohalogenation of the intermediate product", "1. In a round-bottom flask, add the intermediate product (10 mmol) and sodium hydroxide (NaOH) (10 mmol) in diethyl ether (50 mL).", "2. Stir the mixture at room temperature for 2 hours.", "3. Add ice to the mixture to quench the reaction.", "4. Extract the organic layer with diethyl ether and dry over anhydrous sodium sulfate.", "5. Concentrate the organic layer under reduced pressure to obtain the final product, 2-(1-bromoethyl)-1,3-dimethylbenzene." ] } | |
CAS RN |
292820-32-7 |
Molecular Formula |
C10H13Br |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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